N-(cyanomethyl)-3-fluorobenzamide
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Overview
Description
“N-(cyanomethyl)-3-fluorobenzamide” is a chemical compound with the linear formula C9H8N2O . It is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds similar to “N-(cyanomethyl)-3-fluorobenzamide” often involves the use of pyridinium ylides, which are nitrogen ylides that have a pyridinium N as a cationic component . A common technique for creating these ylides involves reacting pyridine/isoquinolinium with cyanomethyl halides .Scientific Research Applications
Fluorescence Indicators for Biochemical Studies
A study by Grynkiewicz, Poenie, and Tsien (1985) introduced a new family of highly fluorescent indicators for studying the physiological role of cytosolic free Ca2+. These indicators offer improved fluorescence properties, including brighter fluorescence and better selectivity for Ca2+ over other divalent cations, making them suitable for intracellular applications, especially in single cells, adherent cell layers, or bulk tissues (G. Grynkiewicz, M. Poenie, R. Tsien, 1985).
Catalytic Fluorination
Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This catalytic process demonstrates broad substrate scope and functional group tolerance, suggesting the potential use of N-(cyanomethyl)-3-fluorobenzamide derivatives in synthetic chemistry for the selective introduction of fluorine atoms into organic molecules (Brian J. Groendyke, Deyaa I. AbuSalim, S. Cook, 2016).
Near-Infrared Fluorescent Probes
Yin et al. (2015) developed a near-infrared (NIR) ratiometric fluorescent probe for the selective detection of cysteine over glutathione and homocysteine in mitochondria, indicating oxidative stress. This research highlights the potential application of N-(cyanomethyl)-3-fluorobenzamide derivatives in designing NIR fluorescent probes for biological imaging and oxidative stress monitoring (Kun Yin, Fabiao Yu, Weiwei Zhang, Lingxin Chen, 2015).
Melanoma Tumor Imaging
Garg et al. (2009) synthesized N-(2-diethylaminoethyl)-4-[(18)F]fluorobenzamide ([(18)F]-DAFBA) for PET radiopharmaceutical imaging of malignant melanoma. This compound shows high uptake by melanoma cells and low uptake in normal tissues, offering promising potential for tumor imaging applications (S. Garg, K. Kothari, S. Thopate, A. Doke, P. Garg, 2009).
Anticancer Drug Conjugates
Agasti, Chompoosor, You, Ghosh, Kim, and Rotello (2009) demonstrated the conjugation of the anticancer drug 5-fluorouracil to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This study represents an innovative approach to drug delivery systems, where N-(cyanomethyl)-3-fluorobenzamide derivatives could potentially serve as linkers or carriers for therapeutic agents (Sarit S. Agasti, A. Chompoosor, C. You, P. Ghosh, Chaekyu Kim, V. Rotello, 2009).
Mechanism of Action
- Respiration : NCI stimulates the glycolytic process, which supplies NADPH, in compatible plants inoculated with Pyricularia oryzae (the rice blast pathogen). However, it does not affect the respiration related to the TCA cycle (oxidation of acetate) .
- LOX and POX Activities : NCI-treated plants show increased activities of lipoxigenase (LOX) and peroxidase (POX), which are associated with resistance .
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
N-(cyanomethyl)-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKCDKKJQOXOCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-fluorobenzamide |
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